![molecular formula C22H24N4OS2 B5087245 5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5087245.png)
5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiadiazole derivatives involves multiple steps, including the initial formation of carbohydrazide from 8-hydroxyquinoline and methyl chloroacetate, followed by treatment with phenyl iso/thioisocyanates to yield thio/semicarbazide derivatives. These derivatives, upon acidic and basic intramolecular cyclization, lead to the formation of thiadiazol amine compounds (Saeed et al., 2014). Another pathway includes Mn(II) catalyzed reactions to synthesize thiadiazole derivatives, demonstrating the versatility of methods to obtain these compounds (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using spectroscopic techniques and elemental analyses, with some structures confirmed via X-ray crystallography. This provides a detailed understanding of the molecular geometry, bonding patterns, and overall architecture of the compounds (Saeed et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives exhibit a range of chemical reactions, including cyclization and condensation processes, which are essential for their synthesis. The reactivity of these compounds is influenced by their molecular structure, particularly the functional groups present, which determine their chemical properties and potential applications (Dani et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of thiadiazole derivatives under various conditions. These properties are determined through detailed physical characterization, including spectroscopic and crystallographic analyses (Saeed et al., 2014).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as their reactivity, stability, and interactions with other molecules, are key to their functionality. These properties are explored through chemical reactions, including nucleophilic substitutions and electrophilic additions, providing insights into the compound's potential applications (Dani et al., 2013).
作用机制
Target of Action
The primary target of this compound, also known as “5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine” or “CBMicro_002208”, is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This cycle is critical for the removal of excess ammonia from the body. The inhibition of urease disrupts this cycle, leading to an accumulation of urea and a decrease in the production of ammonia and carbon dioxide .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia and carbon dioxide, which can have significant effects on cellular processes .
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-21(2)14-22(3,15-9-5-4-6-10-15)16-11-7-8-12-17(16)26(21)18(27)13-28-20-25-24-19(23)29-20/h4-12H,13-14H2,1-3H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUWPHOBLUYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NN=C(S3)N)(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5087174.png)
![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5087187.png)
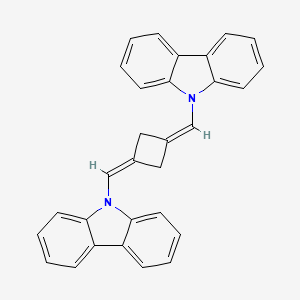
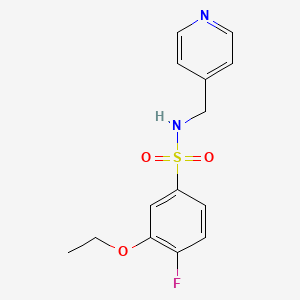
![4-{5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5087207.png)
![N-[4-(4-morpholinylsulfonyl)benzyl]acetamide](/img/structure/B5087218.png)
![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)
![dimethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5087233.png)
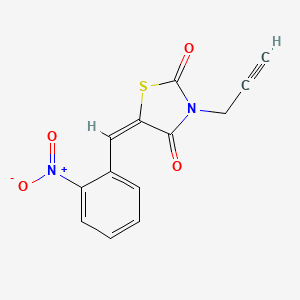
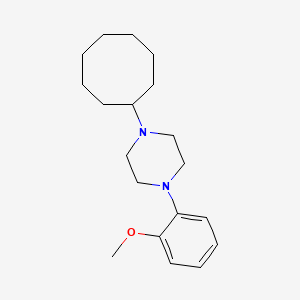
![2-benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5087263.png)
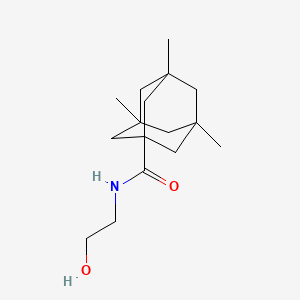
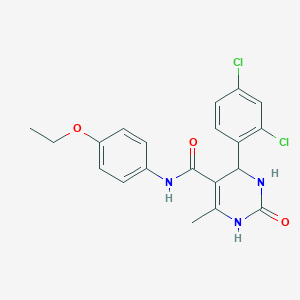
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5087281.png)